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c]pyridine

CAS No.: 1190310-51-0

Cat. No.: B1424167

Get Quote

The 5-chloro-1H-pyrrolo[2,3-c]pyridine, commonly known as 5-chloro-7-azaindole, is a

"privileged" heterocyclic scaffold in modern medicinal chemistry.[1] Its structure, which

bioisosterically mimics indole, allows it to interact with a wide range of biological targets. The

presence of the chlorine atom at the C5-position and the nitrogen atom in the pyridine ring

provides specific vectors for molecular recognition and metabolic stability. This core is integral

to numerous kinase inhibitors and other targeted therapeutics, including the FDA-approved

drug Pexidartinib, which is used to treat tenosynovial giant cell tumors.[2]

Functionalization of the 7-azaindole core is critical for modulating its pharmacological

properties. The C3-position of the pyrrole ring is of particular interest due to its high intrinsic

nucleophilicity, making it the preferred site for electrophilic substitution and a key handle for

introducing diverse chemical functionalities. This guide provides a detailed exploration of

established and robust protocols for the regioselective functionalization of this C3-position,

offering researchers a practical framework for synthesis and drug discovery.
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The pronounced tendency for functionalization at the C3-position of the 7-azaindole nucleus is

a direct consequence of its electronic structure. The lone pair of the pyrrole nitrogen atom

participates in the aromatic system, significantly increasing the electron density of the five-

membered ring. Resonance analysis demonstrates that this electron density is preferentially

localized at the C3-position, rendering it the most nucleophilic carbon and thus highly

susceptible to attack by electrophiles.

Caption: Resonance contributors illustrating electron density at C3.

Part 1: Foundational C3-Halogenation Protocols
Halogenation at the C3-position is a cornerstone transformation, providing a versatile

electrophilic handle for subsequent cross-coupling reactions. The reaction typically proceeds

via an electrophilic aromatic substitution mechanism.

Protocol 1: C3-Iodination using N-Iodosuccinimide (NIS)
This protocol is a widely adopted method for the selective iodination of the 7-azaindole core,

often serving as the initial step for Suzuki or Sonogashira couplings.[3]

Causality Behind Experimental Choices:

N-Iodosuccinimide (NIS): A mild and effective source of an electrophilic iodine atom (I⁺). It is

preferred over harsher reagents like molecular iodine to prevent side reactions.

Base (e.g., KOH): While some procedures proceed without a base, a catalytic amount can

facilitate the reaction by deprotonating the pyrrole N-H, increasing the nucleophilicity of the

ring system.

Solvent (e.g., DCM or DMF): Dichloromethane (DCM) is a common choice due to its

inertness and ability to dissolve the starting materials. Dimethylformamide (DMF) can also be

used and may accelerate the reaction for less reactive substrates.

Detailed Step-by-Step Methodology:

To a solution of 5-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) in DCM, add N-

Iodosuccinimide (1.05-1.2 equiv).
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If required, add a catalytic amount of KOH (0.5 equiv).[3]

Stir the reaction mixture at room temperature for 2-4 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to

remove any unreacted NIS.

Extract the product with an organic solvent (e.g., DCM or EtOAc), wash the organic layer

with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford 5-chloro-3-iodo-
1H-pyrrolo[2,3-c]pyridine.

Caption: Workflow for C3-Iodination of 5-Chloro-7-azaindole.

Part 2: C-C Bond Forming Reactions at the C3-
Position
Building molecular complexity often involves the formation of carbon-carbon bonds. Friedel-

Crafts acylation and palladium-catalyzed cross-coupling reactions are powerful tools for this

purpose.

Protocol 2: Friedel-Crafts Acylation
This reaction introduces an acyl group at the C3-position, providing a ketone functionality that

can be further manipulated. The reaction requires a Lewis acid catalyst to activate the acyl

chloride.[4]

Causality Behind Experimental Choices:

Lewis Acid (AlCl₃): Aluminum trichloride is a strong Lewis acid that coordinates to the

carbonyl oxygen of the acyl chloride, significantly increasing the electrophilicity of the

carbonyl carbon. An excess is often required as it can also coordinate to the nitrogen atoms

of the azaindole.[4]
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Acyl Chloride: The electrophilic partner in the reaction.

Inert Solvent (CH₂Cl₂): Dichloromethane is an ideal solvent as it is inert to the strong Lewis

acid and effectively dissolves the reactants.[4]

Detailed Step-by-Step Methodology:

Suspend 5-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) in anhydrous CH₂Cl₂ under an inert

atmosphere (e.g., Nitrogen or Argon).

Cool the mixture to 0 °C in an ice bath.

Carefully add aluminum trichloride (AlCl₃, 2.0-3.0 equiv) portion-wise.

Allow the mixture to stir at 0 °C for 15-30 minutes.

Add the desired acyl chloride (e.g., acetyl chloride, 1.1 equiv) dropwise.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction by TLC or LC-MS.

Upon completion, carefully quench the reaction by pouring it into a mixture of ice and dilute

HCl.

Extract the product with CH₂Cl₂, wash the organic layers, dry, and concentrate.

Purify the residue by column chromatography to yield the C3-acylated product.

Reaction Lewis Acid Acyl Source Yield Reference

C3-Acetylation AlCl₃ Acetyl Chloride Good [4]

C3-Benzoylation AlCl₃ Benzoyl Chloride Good [4]

Glyoxylation AlCl₃
Methyl Oxalyl

Chloride
70-76% [4]
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Protocol 3: Suzuki-Miyaura Cross-Coupling
The Suzuki reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds by

coupling a C3-halo-azaindole with a boronic acid derivative. This protocol requires N-protection

of the azaindole.[3]

Causality Behind Experimental Choices:

Starting Material: N-protected 5-chloro-3-iodo-7-azaindole is used. The C-I bond is more

reactive towards oxidative addition than the C-Cl bond, ensuring regioselectivity at C3.[3]

Palladium Catalyst (Pd₂(dba)₃): A common Pd(0) source that initiates the catalytic cycle.

Ligand (SPhos): A bulky, electron-rich phosphine ligand that stabilizes the palladium center

and promotes the key steps of oxidative addition and reductive elimination.

Base (Cs₂CO₃): Cesium carbonate is essential for the transmetalation step, activating the

boronic acid.

Solvent System (Toluene/Ethanol): A mixed solvent system is often used to ensure the

solubility of both the organic and inorganic reaction components.[3]

Detailed Step--by-Step Methodology:

In a reaction vessel, combine N-protected 5-chloro-3-iodo-7-azaindole (1.0 equiv), the

desired aryl boronic acid (1.2 equiv), and Cesium Carbonate (Cs₂CO₃, 2.0 equiv).

Add the solvent mixture of toluene and ethanol (1:1).

Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.

Add the palladium catalyst, Pd₂(dba)₃ (5 mol %), and the ligand, SPhos (5 mol %).

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.[3]

Monitor the reaction progress by TLC or LC-MS.
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After completion, cool the reaction to room temperature, dilute with water, and extract with an

organic solvent like ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate

in vacuo.

Purify the crude product via silica gel chromatography to obtain the C3-arylated 7-azaindole.

C3-Aryl Substituent Yield Reference

Phenyl 85% [3]

4-Methylphenyl 89% [3]

4-Methoxyphenyl 93% [3]

4-Fluorophenyl 79% [3]

3,5-Bis(trifluoromethyl)phenyl 67% [3]

Protocol 4: Sonogashira Cross-Coupling
The Sonogashira coupling enables the installation of an alkyne moiety at the C3-position, a

valuable functional group for further chemistry, such as click reactions or cyclizations.[5][6][7]

Causality Behind Experimental Choices:

Catalytic System (Palladium/Copper): This is a dual-catalyst system. The palladium catalyst

(e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) facilitates the oxidative addition to the C-I bond, while the

copper(I) salt (CuI) acts as a co-catalyst to form a copper acetylide intermediate, which then

undergoes transmetalation with the palladium complex.[5][6]

Base (Amine, e.g., NEt₃ or Diisopropylamine): The amine base is crucial for deprotonating

the terminal alkyne and for scavenging the HX generated during the reaction. It often serves

as the solvent as well.

Inert Atmosphere: The catalytic species, particularly Pd(0), are sensitive to oxygen, so the

reaction must be run under an inert atmosphere.
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Detailed Step-by-Step Methodology:

To a solution of 5-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) in a suitable solvent

(e.g., DMF or NEt₃), add the terminal alkyne (1.2-1.5 equiv).

Add the copper(I) iodide (CuI, 5-10 mol %) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol

%).

Add an amine base like triethylamine (NEt₃, 2-3 equiv) if it is not already the solvent.

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-16

hours.

Monitor the reaction by TLC or LC-MS.

Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

Wash the organic layer, dry over Na₂SO₄, and concentrate.

Purify the crude product by column chromatography to yield the C3-alkynylated product.

Combine C3-Iodo-azaindole,
Terminal Alkyne, CuI, Pd Catalyst

Add Amine Base
(e.g., NEt₃) in DMF

Stir under N₂

(RT to 60°C, 2-16h) Monitor by TLC/LC-MS Aqueous Workup
& Extraction Column Chromatography C3-Alkynylated Product

Click to download full resolution via product page

Caption: Workflow for C3-Sonogashira Cross-Coupling.

Part 3: C3-Chalcogenation
The introduction of sulfur or selenium at the C3-position opens avenues for creating novel

heterocyclic systems and compounds with unique biological activities. An efficient iodine-

catalyzed method has been developed for this purpose.[8][9]

Protocol 5: Iodine-Catalyzed C3-Sulfenylation
This protocol describes a direct C-H functionalization method for introducing a thioether linkage

at the C3-position of NH-free 7-azaindoles.[8]
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Causality Behind Experimental Choices:

Catalyst (I₂): Molecular iodine acts as a catalyst to generate an electrophilic sulfenyl iodide

intermediate from the thiol starting material.

Solvent (DMSO): Dimethyl sulfoxide is not just a solvent but also acts as an oxidant in the

catalytic cycle.

Open Air: The reaction is conveniently run open to the air, which can participate in the re-

oxidation of catalytic species.

Detailed Step-by-Step Methodology:

In a reaction vessel, combine 5-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv), the desired thiol

(e.g., thiophenol, 1.1 equiv), and iodine (I₂, 20 mol %).

Add DMSO as the solvent.

Heat the reaction mixture to 80 °C in an open-air vessel and stir for 6 hours.[8]

Monitor the reaction by TLC or LC-MS.

Upon completion, cool the reaction to room temperature, dilute with water, and extract with

ethyl acetate.

Wash the combined organic layers with saturated sodium thiosulfate solution, followed by

brine.

Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Purify the crude product by silica gel chromatography to afford the C3-sulfenylated 7-

azaindole.
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Thiol Substrate Yield Reference

Thiophenol 92% [8]

4-Methylthiophenol 94% [8]

4-Chlorothiophenol 91% [8]

Pyridine-2-thiol 90% [8]

Applications in Drug Discovery
The C3-functionalized 5-chloro-7-azaindole scaffold is a key component in a variety of

therapeutic agents. The modifications at C3 are crucial for tuning binding affinity, selectivity,

and pharmacokinetic properties.

Kinase Inhibitors: As seen in Pexidartinib, the C3-position serves as an attachment point for

a methylene linker connecting to another aromatic ring system, which is critical for occupying

the ATP-binding pocket of the target kinase.[2]

HIV-1 Integrase Inhibitors: Di-aryl substituted 7-azaindoles, where one aryl group is installed

at C3 via Suzuki coupling, have shown potent inhibitory activity against the HIV-1 integrase

enzyme.[3][10]

This guide provides a robust foundation for researchers aiming to explore the rich chemistry of

5-chloro-7-azaindole. The protocols detailed herein are based on established, high-yield

methods that allow for the strategic and regioselective functionalization of the C3-position,

paving the way for the discovery of novel chemical entities with significant therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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